Cas no 1548058-85-0 (2'-Chloro-3'-fluoro-6'-methylacetophenone)

2'-Chloro-3'-fluoro-6'-methylacetophenone 化学的及び物理的性質
名前と識別子
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- 2'-Chloro-3'-fluoro-6'-methylacetophenone
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- インチ: 1S/C9H8ClFO/c1-5-3-4-7(11)9(10)8(5)6(2)12/h3-4H,1-2H3
- InChIKey: ROUJXLZWVPBWJE-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C)=C1C(C)=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- XLogP3: 2.7
- トポロジー分子極性表面積: 17.1
2'-Chloro-3'-fluoro-6'-methylacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007226-250mg |
2'-Chloro-3'-fluoro-6'-methylacetophenone |
1548058-85-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010007226-1g |
2'-Chloro-3'-fluoro-6'-methylacetophenone |
1548058-85-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010007226-500mg |
2'-Chloro-3'-fluoro-6'-methylacetophenone |
1548058-85-0 | 97% | 500mg |
831.30 USD | 2021-07-06 |
2'-Chloro-3'-fluoro-6'-methylacetophenone 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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2'-Chloro-3'-fluoro-6'-methylacetophenoneに関する追加情報
Research Brief on 2'-Chloro-3'-fluoro-6'-methylacetophenone (CAS: 1548058-85-0) in Chemical Biology and Pharmaceutical Applications
The compound 2'-Chloro-3'-fluoro-6'-methylacetophenone (CAS: 1548058-85-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and organic synthesis. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the chloro, fluoro, and methyl substituents, make it a valuable intermediate for the development of novel bioactive molecules.
Recent studies have highlighted the role of 2'-Chloro-3'-fluoro-6'-methylacetophenone as a key building block in the synthesis of pharmacologically active compounds. For instance, researchers have utilized this compound in the development of kinase inhibitors, which are critical for targeting various cancer pathways. The presence of halogen atoms enhances the compound's binding affinity to target proteins, while the methyl group contributes to improved metabolic stability. These properties make it an attractive candidate for further optimization in drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficient synthesis of 2'-Chloro-3'-fluoro-6'-methylacetophenone via a multi-step reaction sequence involving Friedel-Crafts acylation and halogenation. The study reported a high yield (85%) and excellent purity (>98%), making the synthetic route scalable for industrial applications. Furthermore, the compound was successfully incorporated into a series of novel EGFR inhibitors, showing promising in vitro activity against non-small cell lung cancer (NSCLC) cell lines.
Another significant advancement involves the use of 2'-Chloro-3'-fluoro-6'-methylacetophenone in the development of positron emission tomography (PET) tracers. A recent publication in ACS Chemical Biology detailed the radiolabeling of this compound with fluorine-18, enabling its use as a diagnostic tool for neurodegenerative diseases. The study reported high brain uptake and specificity, suggesting its potential for imaging applications in Alzheimer's disease and related disorders.
Despite these promising developments, challenges remain in the optimization of 2'-Chloro-3'-fluoro-6'-methylacetophenone derivatives for clinical use. Issues such as off-target effects and metabolic degradation need to be addressed through further structural modifications. Ongoing research is exploring the incorporation of this compound into more complex scaffolds, such as macrocycles and bifunctional molecules, to enhance its selectivity and efficacy. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into therapeutic applications.
In conclusion, 2'-Chloro-3'-fluoro-6'-methylacetophenone (CAS: 1548058-85-0) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in drug design, coupled with recent advancements in synthesis and applications, underscores its potential as a valuable tool for developing next-generation therapeutics. Future studies should focus on addressing current limitations and expanding its utility in diverse therapeutic areas.
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